Cas no 1934775-35-5 (3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol)
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol
- EN300-1831628
- 1934775-35-5
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- Inchi: 1S/C7H12N2S/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3
- InChI Key: PHZALHBBNRHPBH-UHFFFAOYSA-N
- SMILES: SCCCC1C=NN(C)C=1
Computed Properties
- Exact Mass: 156.07211956g/mol
- Monoisotopic Mass: 156.07211956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 18.8Ų
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831628-1g |
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol |
1934775-35-5 | 1g |
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| Enamine | EN300-1831628-5g |
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1934775-35-5 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1831628-10g |
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol |
1934775-35-5 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1831628-0.05g |
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol |
1934775-35-5 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1831628-0.1g |
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol |
1934775-35-5 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1831628-0.25g |
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol |
1934775-35-5 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1831628-0.5g |
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol |
1934775-35-5 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1831628-1.0g |
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol |
1934775-35-5 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1831628-2.5g |
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol |
1934775-35-5 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1831628-5.0g |
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol |
1934775-35-5 | 5g |
$3520.0 | 2023-06-01 |
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol
Introduction to 3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol (CAS No. 1934775-35-5)
3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural and functional properties. This compound, identified by the chemical identifier CAS No. 1934775-35-5, belongs to the class of heterocyclic thiols, which are known for their diverse applications in medicinal chemistry and drug development. The presence of both a pyrazole moiety and a thiol group in its molecular structure endows it with distinct reactivity and potential biological activity, making it a valuable scaffold for further chemical modifications and therapeutic investigations.
The pyrazole ring in 3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol is a prominent feature that contributes to its pharmacological relevance. Pyrazole derivatives are widely recognized for their role as key intermediates in the synthesis of various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The structural flexibility of the pyrazole ring allows for easy functionalization, enabling researchers to tailor its properties for specific applications. In particular, the 4-substituted pyrazole derivatives have shown promise in modulating enzyme activities and interacting with biological targets, which makes them attractive for drug discovery efforts.
The thiol group at the propane-1 position in this compound is another critical feature that influences its chemical behavior. Thiols are well-known for their nucleophilic nature, which facilitates various types of reactions such as sulfhydryl exchange, disulfide bond formation, and coordination with metal ions. These properties are particularly relevant in biochemical studies where thiols play a role in enzyme catalysis and signal transduction pathways. The combination of a pyrazole moiety with a thiol group in 3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol suggests potential applications in designing molecules that can interact with biological systems through multiple mechanisms.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic thiols in developing novel therapeutic agents. Studies have demonstrated that compounds incorporating both pyrazole and thiol functionalities can exhibit enhanced binding affinity to biological targets, leading to improved pharmacological outcomes. For instance, derivatives of this class have been investigated for their potential role in inhibiting certain enzymes involved in inflammatory responses and cancer progression. The CAS No. 1934775-35-5 associated with this compound underscores its significance as a research chemical that warrants further exploration.
The synthetic pathways for preparing 3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol involve multi-step organic transformations that highlight the compound's structural complexity. The synthesis typically begins with the preparation of the pyrazole derivative followed by thiolation at the propane position. Advanced synthetic techniques such as cross-coupling reactions and transition metal catalysis are often employed to achieve high yields and purity. These synthetic strategies not only underscore the compound's synthetic challenge but also showcase the evolving methodologies in organic chemistry that enable the construction of complex molecular architectures.
In terms of biological activity, preliminary studies on 3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol have revealed promising results in vitro. The compound has been tested for its interaction with various enzymes and receptors, demonstrating potential inhibitory effects on targets relevant to metabolic disorders and neurodegenerative diseases. Additionally, its ability to form stable disulfide bonds has raised interest in exploring its redox-based therapeutic applications. These findings align with current trends in drug discovery where targeting multiple biological pathways simultaneously is seen as a strategy to enhance therapeutic efficacy.
The industrial relevance of 3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol extends beyond academic research into practical applications. Pharmaceutical companies are increasingly interested in heterocyclic thiols as building blocks for novel drug candidates due to their versatility and biocompatibility. The compound's molecular framework provides a platform for designing molecules with optimized pharmacokinetic profiles, including improved solubility and bioavailability. As such, it represents a valuable asset in drug development pipelines aimed at addressing unmet medical needs.
Future research directions involving 3-(1-methyl-1H-pyrazol-4-yl)propane-1-thiol may focus on exploring its potential in vivo using animal models to validate its biological activity observed in vitro. Additionally, computational studies employing molecular modeling techniques could provide insights into its binding interactions at the atomic level, aiding in rational drug design modifications. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating laboratory findings into tangible therapeutic benefits.
In conclusion,3-(1-methyl-1H-pyrazol-4-ylopropane-l-thiol (CAS No. 1934775 35 5) is a compound of considerable interest due to its unique structural features and potential biological applications Its combination of a pyrazole moiety and a thiol group positions it as a versatile scaffold for pharmaceutical innovation Current research highlights its promise as an intermediate for developing novel therapeutic agents while future studies aim to expand its utility through further biochemical exploration
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